2,4,7-Trichloro-1,3-benzothiazole

Vue d'ensemble

Description

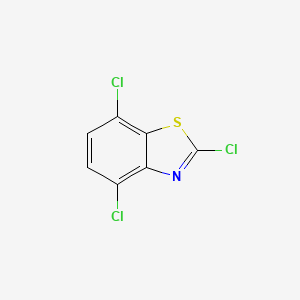

2,4,7-Trichloro-1,3-benzothiazole is a chemical compound with the molecular formula C7H2Cl3NS. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. This compound is known for its various applications in scientific research and industry due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,7-Trichloro-1,3-benzothiazole typically involves the chlorination of 1,3-benzothiazole. One common method includes the reaction of 1,3-benzothiazole with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 2, 4, and 7 positions on the benzothiazole ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes using similar methods as described above. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions

2,4,7-Trichloro-1,3-benzothiazole undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 2,4,7-triamino-1,3-benzothiazole, while oxidation may produce sulfoxides or sulfones.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Antimicrobial Activity

2,4,7-Trichloro-1,3-benzothiazole exhibits notable antimicrobial properties. It has been studied for its effectiveness against a range of pathogens. A study highlighted its potential as an antifungal agent against Candida albicans and Aspergillus niger, with minimum inhibitory concentration (MIC) values indicating strong activity compared to standard antifungal drugs .

Antitubercular Properties

Recent research has focused on the synthesis of benzothiazole derivatives for their antitubercular activity. Compounds derived from this compound have shown promising results against Mycobacterium tuberculosis. For instance, certain derivatives demonstrated better inhibition potency than traditional treatments like isoniazid . The mechanism of action involves interference with the bacterial cell wall synthesis, making it a candidate for developing new anti-TB drugs .

Cancer Treatment

Benzothiazole derivatives have been explored for their anticancer properties. Compounds containing the benzothiazole moiety have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation. Research indicates that these compounds can target specific pathways involved in cancer progression .

Environmental Applications

Pesticide Formulation

this compound is utilized in the formulation of pesticides due to its fungicidal properties. It acts effectively against plant pathogens, thus enhancing crop protection. Its application in agriculture helps in managing fungal diseases that threaten crop yields .

Environmental Monitoring

The compound is also significant in environmental science for monitoring pollution levels. Studies have shown that this compound can serve as an indicator of contamination in water sources due to its persistence and toxicity . Its detection in environmental samples aids in assessing the ecological impact of industrial activities.

Synthesis and Structural Variations

The synthesis of this compound can be achieved through various chemical methods. For example:

- Chlorination Reactions: The chlorination of benzothiazole derivatives under controlled conditions leads to the formation of trichlorinated products.

- Cyclization Techniques: Employing cyclization methods allows for the introduction of chlorine atoms at specific positions on the benzothiazole ring.

These synthetic approaches not only enhance the yield but also allow for the development of novel derivatives with improved biological activities .

Case Studies

Mécanisme D'action

The mechanism of action of 2,4,7-Trichloro-1,3-benzothiazole involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

2,4,7-Trichloro-1,3-benzothiazole can be compared with other benzothiazole derivatives, such as:

2-Amino-1,3-benzothiazole: Known for its use in the synthesis of pharmaceuticals.

2-Mercapto-1,3-benzothiazole: Widely used as a rubber vulcanization accelerator.

6-Chloro-1,3-benzothiazole: Studied for its antimicrobial properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.

Activité Biologique

2,4,7-Trichloro-1,3-benzothiazole (TCBT) is a halogenated benzothiazole derivative known for its diverse biological activities. This compound has garnered attention for its antimicrobial properties and potential applications in treating various diseases. This article reviews the biological activity of TCBT, including its mechanisms of action, efficacy against different pathogens, and relevant case studies.

Chemical Structure and Properties

TCBT features a benzothiazole core with three chlorine substituents at positions 2, 4, and 7. This structure enhances its reactivity and biological activity compared to other benzothiazole derivatives.

Antimicrobial Activity

TCBT has demonstrated significant antimicrobial properties against a variety of pathogens:

- Gram-positive bacteria : Studies show that TCBT exhibits potent activity against Staphylococcus aureus and Bacillus subtilis. The minimal inhibitory concentration (MIC) values for these bacteria are notably low, indicating strong antibacterial effects.

- Gram-negative bacteria : It also shows activity against Escherichia coli and Klebsiella pneumoniae, although the efficacy is generally lower than that observed for Gram-positive strains.

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | <0.03125 |

| Bacillus subtilis | <0.125 |

| Escherichia coli | 1-4 |

| Klebsiella pneumoniae | 1-4 |

The antimicrobial action of TCBT is primarily attributed to its ability to inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and transcription. These actions disrupt the bacterial cell cycle, leading to cell death.

Study on Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of TCBT derivatives against multidrug-resistant strains. The results indicated that TCBT derivatives retained significant activity against resistant strains of Staphylococcus aureus and Acinetobacter baumannii, with some compounds exhibiting synergistic effects when combined with traditional antibiotics .

In Vivo Studies

In vivo studies using murine models demonstrated that TCBT effectively reduced bacterial load in infected tissues. The compound was administered in varying doses, showing a dose-dependent response in reducing infection severity caused by resistant bacteria .

Toxicity and Safety Profile

While TCBT exhibits promising biological activity, its safety profile must be considered. Toxicological assessments reveal that high concentrations can lead to cytotoxic effects in mammalian cells. Therefore, further studies are needed to establish safe dosage levels for therapeutic applications .

Propriétés

IUPAC Name |

2,4,7-trichloro-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl3NS/c8-3-1-2-4(9)6-5(3)11-7(10)12-6/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRXNPRKIHOXFEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1Cl)N=C(S2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30365957 | |

| Record name | 2,4,7-Trichloro-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30365957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898747-91-6 | |

| Record name | 2,4,7-Trichlorobenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898747-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,7-Trichloro-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30365957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.